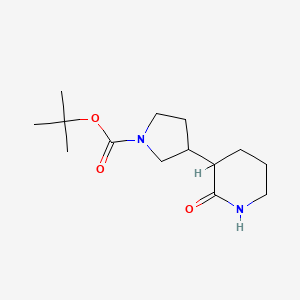

tert-Butyl 3-(2-oxopiperidin-3-yl)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting from readily available materials like tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, leading to the formation of highly functionalized compounds (Çolak, Karayel, Buldurun, & Turan, 2021). Another efficient method reported for the synthesis of a closely related compound, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, highlights the utility of these compounds in the synthesis of novel macrocyclic inhibitors, indicating the synthetic versatility of the tert-butyl piperidine-1-carboxylate framework (Sasaki et al., 2020).

Molecular Structure Analysis

The molecular and crystal structure of compounds within this family has been characterized using X-ray crystallographic analysis, revealing significant details such as intramolecular hydrogen bonding and crystal packing. For example, a derivative, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, was studied to provide insights into its structural features, including intermolecular hydrogen bonds (Naveen et al., 2007).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, highlighting their reactivity and utility in organic synthesis. For instance, the Ritter reaction of nitriles and in situ generated chiral cyclic N-acyliminium ions has been utilized to prepare compounds with pyrido- and pyrrolo[2,3-d]oxazole structures, demonstrating the versatility of tert-butyl piperidine derivatives in complex organic syntheses (Morgan, Yazici, Pyne, & Skelton, 2008).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the study of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed its molecular packing in the crystal structure, driven by strong O-H...O=C hydrogen bonds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, are critical for understanding the potential applications of these compounds. The efficient synthesis and functional group transformations of tert-butyl piperidine derivatives, such as the conversion to macrocyclic Tyk2 inhibitors, underscore their chemical versatility and potential as intermediates in medicinal chemistry (Sasaki et al., 2020).

Aplicaciones Científicas De Investigación

Stereoselective Synthesis

The compound is also instrumental in stereoselective synthesis processes. Moskalenko and Boev (2014) demonstrated the use of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone in forming tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds, upon treatment with triethylsilane and anhydrous BiBr3, underwent cyclization with high stereoselectivity into cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles. This research underscores the compound's utility in generating stereochemically homogeneous fused bicyclic systems, signifying its importance in the synthesis of complex molecular structures (Moskalenko & Boev, 2014).

Structural Insights

The compound's role extends beyond synthesis to providing vital structural insights. Didierjean et al. (2004) conducted X-ray studies on tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate and its related compounds. Their research revealed significant insights into the molecular packing of these compounds, driven by strong O-H...O=C hydrogen bonds leading to infinite chains in the crystal structure. Such studies are crucial for understanding the structural dynamics and potential applications of these compounds in various scientific fields (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

While specific future directions for “tert-Butyl 3-(2-oxopiperidin-3-yl)pyrrolidine-1-carboxylate” were not found, compounds containing piperazine rings are considered important in the field of drug discovery due to their easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

Mecanismo De Acción

Target of Action

This compound is a building block in the synthesis of several novel organic compounds, which suggests that its targets could vary depending on the specific derivative synthesized.

Biochemical Pathways

Given its role as a building block in the synthesis of various organic compounds, it’s plausible that the pathways affected would be contingent on the specific derivative and its biological context.

Result of Action

As a building block in the synthesis of various organic compounds, its effects would likely be dependent on the specific derivative and its biological context.

Propiedades

IUPAC Name |

tert-butyl 3-(2-oxopiperidin-3-yl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-8-6-10(9-16)11-5-4-7-15-12(11)17/h10-11H,4-9H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWBDKLNMNWYSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2CCCNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(2-oxopiperidin-3-yl)pyrrolidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-[[1-naphthalenyl(oxo)methyl]amino]-3-thiophenecarboxamide](/img/structure/B2483381.png)

![N-(5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide](/img/structure/B2483386.png)

![N-(4-bromophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2483396.png)

![2-(1,6,7-Trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)ace tic acid](/img/structure/B2483397.png)

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one](/img/no-structure.png)